

N-Boc-1-amino-1-cyclopentanemethanol: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-Boc-1-amino-1-cyclopentanemethanol</i>
Cat. No.:	B067021

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-amino-1-cyclopentanemethanol is a valuable bifunctional molecule serving as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a tert-butoxycarbonyl (Boc) protected primary amine and a primary alcohol on a cyclopentyl scaffold, allows for selective chemical modifications, making it an important building block in medicinal chemistry. The cyclopentane ring is a key structural motif in numerous biologically active molecules, particularly in the realm of antiviral agents known as carbocyclic nucleoside analogues. In these analogues, the cyclopentane ring mimics the furanose sugar of natural nucleosides, conferring enhanced metabolic stability.

This document provides detailed application notes on the synthesis and utility of **N-Boc-1-amino-1-cyclopentanemethanol**, complete with experimental protocols and characterization data to guide researchers in its effective use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **N-Boc-1-amino-1-cyclopentanemethanol** is presented in the table below.

Property	Value
IUPAC Name	tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate [1]
CAS Number	174889-22-6
Molecular Formula	C ₁₁ H ₂₁ NO ₃ [1]
Molecular Weight	215.29 g/mol [1]
Appearance	White to off-white solid
Melting Point	108-112 °C
Solubility	Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.

Synthesis of N-Boc-1-amino-1-cyclopentanemethanol

The synthesis of **N-Boc-1-amino-1-cyclopentanemethanol** is typically achieved through a two-step process starting from 1-aminocyclopentanecarboxylic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol: Synthesis of N-Boc-1-amino-1-cyclopentanemethanol

Step 1: N-Boc Protection of 1-Aminocyclopentanecarboxylic Acid

This procedure outlines the protection of the amino group of 1-aminocyclopentanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 1-Aminocyclopentanecarboxylic acid
- Di-tert-butyl dicarbonate (Boc₂O)

- Sodium bicarbonate (NaHCO_3)
- Dioxane
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred solution of 1-aminocyclopentanecarboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3.0 equiv).
- Cool the mixture to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the dioxane under reduced pressure.
- Cool the aqueous residue to 0 °C and acidify to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid as a white solid.

Step 2: Reduction of N-Boc-1-aminocyclopentanecarboxylic Acid to **N-Boc-1-amino-1-cyclopentanemethanol**

This protocol describes the reduction of the carboxylic acid to a primary alcohol using sodium borohydride after activation with ethyl chloroformate.

Materials:

- N-Boc-1-aminocyclopentanecarboxylic acid
- Ethyl chloroformate
- Triethylamine (TEA)
- Sodium borohydride (NaBH_4)
- Anhydrous tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF under an inert atmosphere.
- Cool the solution to 0 °C.
- Add triethylamine (1.1 equiv) dropwise.
- Slowly add ethyl chloroformate (1.1 equiv) and stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.

- In a separate flask, prepare a solution of sodium borohydride (2.0 equiv) in water.
- Slowly add the NaBH₄ solution to the mixed anhydride solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford **N-Boc-1-amino-1-cyclopentanemethanol**.

Quantitative Data:

Step	Product	Typical Yield	Purity (by NMR/LC-MS)
1	N-Boc-1-aminocyclopentanecarboxylic acid	90-95%	>98%
2	N-Boc-1-amino-1-cyclopentanemethanol	80-85%	>98%

Spectroscopic Data

The structural identity and purity of **N-Boc-1-amino-1-cyclopentanemethanol** can be confirmed by various spectroscopic techniques.

Spectroscopy	Key Data
¹ H NMR	δ (ppm): ~4.8 (br s, 1H, NH), 3.5 (s, 2H, CH ₂ OH), 1.8-1.5 (m, 8H, cyclopentyl-H), 1.4 (s, 9H, C(CH ₃) ₃)
¹³ C NMR	δ (ppm): ~156 (C=O), ~80 (C(CH ₃) ₃), ~70 (CH ₂ OH), ~60 (C-NH), ~35 (cyclopentyl-CH ₂), ~28 (C(CH ₃) ₃), ~24 (cyclopentyl-CH ₂)
IR (KBr)	ν (cm ⁻¹): ~3400 (O-H), ~3350 (N-H), ~2950 (C-H), ~1685 (C=O, urethane)
Mass Spec (ESI)	m/z: 216.1594 [M+H] ⁺ , 238.1414 [M+Na] ⁺

Note: Predicted and typical chemical shifts. Actual values may vary depending on the solvent and instrument.

Application in Pharmaceutical Synthesis: Intermediate for Carbocyclic Nucleoside Analogues

N-Boc-1-amino-1-cyclopentanemethanol is a key precursor for the synthesis of carbocyclic nucleoside analogues, a class of antiviral drugs. The cyclopentane core serves as a stable isostere of the ribose or deoxyribose sugar in natural nucleosides. A prominent example of a carbocyclic nucleoside is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS.

The synthesis of such analogues involves the deprotection of the Boc group to reveal the primary amine, which can then be coupled with a suitably functionalized pyrimidine or purine base. The primary alcohol can be further manipulated, for instance, by conversion to a leaving group to facilitate the introduction of other functionalities or cyclization reactions.

Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Analogue Intermediate

This protocol outlines the deprotection of **N-Boc-1-amino-1-cyclopentanemethanol** and subsequent coupling with a generic chloropurine to demonstrate its utility.

Step 1: Boc Deprotection

Materials:

- **N-Boc-1-amino-1-cyclopantanemethanol**
- 4 M HCl in 1,4-dioxane
- Diethyl ether

Procedure:

- Dissolve **N-Boc-1-amino-1-cyclopantanemethanol** (1.0 equiv) in 4 M HCl in 1,4-dioxane.
- Stir the solution at room temperature for 1-2 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure.
- Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 1-amino-1-cyclopantanemethanol.
- Filter the solid and dry under vacuum.

Step 2: Coupling with a Chloropurine

Materials:

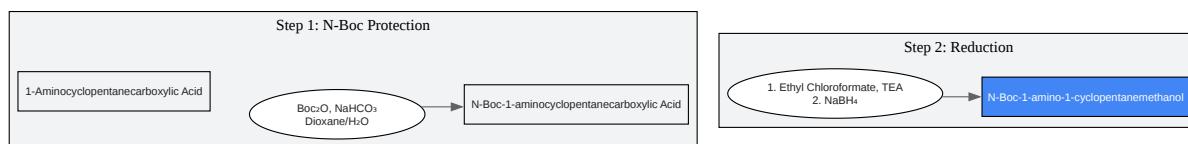
- 1-Amino-1-cyclopantanemethanol hydrochloride
- 2-amino-6-chloropurine
- Triethylamine (TEA)
- n-Butanol

Procedure:

- To a suspension of 1-amino-1-cyclopentanemethanol hydrochloride (1.0 equiv) and 2-amino-6-chloropurine (1.0 equiv) in n-butanol, add triethylamine (3.0 equiv).
- Heat the mixture to reflux and stir for 24-48 hours.
- Monitor the reaction by TLC.
- Cool the reaction mixture to room temperature.
- Concentrate the solvent under reduced pressure.
- Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the desired carbocyclic nucleoside analogue.

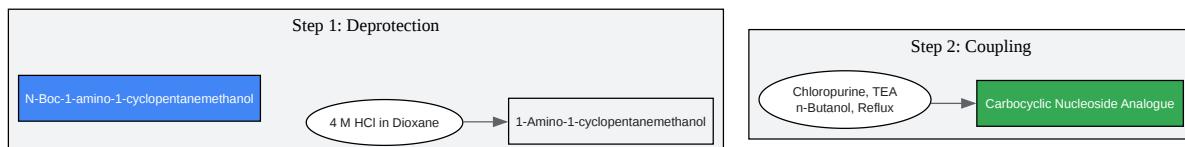
Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the synthesis of **N-Boc-1-amino-1-cyclopentanemethanol** and its application in the synthesis of a carbocyclic nucleoside analogue.



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Caption: Synthesis of **N-Boc-1-amino-1-cyclopentanemethanol**.

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Caption: Application in Carbocyclic Nucleoside Analogue Synthesis.

Conclusion

N-Boc-1-amino-1-cyclopentanemethanol is a highly versatile and valuable intermediate for the synthesis of pharmaceutical compounds, particularly carbocyclic nucleoside analogues with antiviral activity. The protocols provided herein offer a reliable pathway for its synthesis and demonstrate its utility as a key building block. The strategic use of the Boc protecting group allows for the selective functionalization of the amino group, enabling the construction of complex molecular architectures. Researchers and drug development professionals can leverage this intermediate to explore novel therapeutic agents with improved pharmacological profiles.

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References

- 1. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C₁₁H₂₁NO₃) [pubchemlite.lcsb.uni.lu]
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